molecular formula C9H13N3S B1606270 n-(3,4-Dimethylphenyl)hydrazinecarbothioamide CAS No. 6610-33-9

n-(3,4-Dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B1606270
CAS No.: 6610-33-9
M. Wt: 195.29 g/mol
InChI Key: SQBHNOLKPPEJFA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158355. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Activity

Compounds related to n-(3,4-Dimethylphenyl)hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant activities. For instance, new hydrazinecarbothioamides and their derivatives were synthesized and showed excellent to good antioxidant activity, highlighting their potential as therapeutic agents due to their capability to neutralize free radicals (Ștefania-Felicia Bărbuceanu et al., 2014).

Intercalation and Delamination of Layered Materials

Hydrazinecarbothioamide derivatives have been used in the intercalation and delamination of two-dimensional materials such as MXenes, which are important for the development of advanced nanomaterials with applications in electronics, energy storage, and catalysis (O. Mashtalir et al., 2013).

Enhancement of Thermoelectric Materials

Research has demonstrated the use of hydrazine treatment to significantly improve the thermoelectric power factor of conductive nanofilms by doping with liquid exfoliated graphene. This application is crucial for the development of more efficient thermoelectric materials, which convert heat into electrical energy (Jinhua Xiong et al., 2015).

Environmental Monitoring and Safety

Hydrazinecarbothioamide-based fluorescent probes have been developed for detecting hazardous substances like hydrazine in biological and water samples. These probes offer a highly sensitive and selective method for monitoring environmental and occupational exposure to hydrazine, a compound with significant health risks (Meiqing Zhu et al., 2019). Additionally, a novel "naked-eye" chemosensor has been synthesized for the ultrafast and ultrasensitive detection of hydrazine in aqueous solutions and living cells, showcasing the application in environmental monitoring and biomedical research (Zongrang Guo et al., 2020).

Corrosion Inhibition

Thiosemicarbazides, chemically related to this compound, have been studied as corrosion inhibitors for metals in acidic media. These compounds show promise for extending the life of metals in industrial applications by forming protective layers and reducing the rate of corrosion (E. Ebenso et al., 2010).

Properties

IUPAC Name

1-amino-3-(3,4-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBHNOLKPPEJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354445
Record name n-(3,4-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-33-9
Record name 6610-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3,4-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-XYLYL)-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.